2-Fluoro-N-methoxy-N-methylacetamide

概要

説明

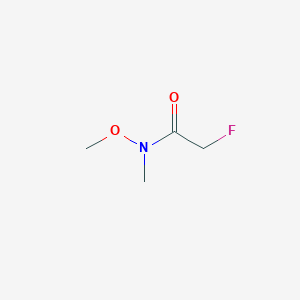

2-Fluoro-N-methoxy-N-methylacetamide is an organic compound with the molecular formula C4H8FNO2. It is a colorless to yellow liquid that is used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes a fluorine atom, a methoxy group, and a methyl group attached to an acetamide backbone .

準備方法

Synthetic Routes and Reaction Conditions: 2-Fluoro-N-methoxy-N-methylacetamide can be synthesized through several methods. One common approach involves the reaction of 2-fluoroacetamide with methanol and methyl iodide in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound, ensuring high purity and yield .

化学反応の分析

Types of Reactions: 2-Fluoro-N-methoxy-N-methylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as hydroxide ions replace the fluorine atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Hydroxide ions, alkoxide ions, polar aprotic solvents.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Hydroxylated or alkoxylated derivatives.

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

- 2-Fluoro-N-methoxy-N-methylacetamide serves as a crucial intermediate in the synthesis of various organic compounds. It is commonly utilized in the production of pharmaceuticals and agrochemicals, where it aids in the formation of more complex molecular structures.

Synthetic Routes

- The compound can be synthesized through several methods, including:

- Reaction of 2-fluoroacetamide with methanol and methyl iodide in the presence of sodium hydride under reflux conditions.

- Continuous flow synthesis methods in industrial settings to enhance scalability and purity.

Medicinal Chemistry

Drug Development

- This compound is pivotal in the development of new drugs targeting specific enzymes or receptors. Its structural features enhance binding affinity, making it a valuable candidate for designing potent therapeutic agents .

Case Studies

- Recent research has highlighted the incorporation of fluorine into drug candidates to improve their efficacy. For instance, fluorinated taxoids have shown significantly greater potency against drug-resistant cancer cell lines compared to traditional agents like paclitaxel . The strategic use of this compound in these studies exemplifies its role as a building block for innovative anticancer therapies.

Biochemical Research

Enzyme Interaction Studies

- The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways. Its ability to modify enzyme activity through structural changes allows researchers to explore new avenues in enzyme inhibition and activation.

Mechanism of Action

- The fluorine atom enhances binding selectivity towards molecular targets, while the methoxy and methyl groups contribute to stability and solubility within biological systems. This mechanism is critical for understanding how such compounds can modulate biological processes.

Industrial Applications

Production of Specialty Chemicals

- Beyond pharmaceuticals, this compound is utilized in producing specialty chemicals and materials such as polymers and coatings. Its unique properties make it suitable for applications requiring specific chemical characteristics.

作用機序

The mechanism of action of 2-fluoro-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets. The methoxy and methyl groups contribute to the compound’s overall stability and solubility, facilitating its transport and distribution within biological systems .

類似化合物との比較

2-Fluoroacetamide: Similar structure but lacks the methoxy and methyl groups.

N-Methoxy-N-methylacetamide: Similar structure but lacks the fluorine atom.

2-Fluoro-N-methylacetamide: Similar structure but lacks the methoxy group.

Uniqueness: 2-Fluoro-N-methoxy-N-methylacetamide is unique due to the presence of all three functional groups: the fluorine atom, the methoxy group, and the methyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial applications .

生物活性

2-Fluoro-N-methoxy-N-methylacetamide is a fluorinated derivative of N-methoxy-N-methylacetamide, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a fluorine atom, which can significantly influence its pharmacological properties, including solubility, bioavailability, and interaction with biological targets.

- Molecular Formula : C₄H₉FNO₂

- Molecular Weight : 119.12 g/mol

- Density : 1.0 ± 0.1 g/cm³

- Boiling Point : Approximately 92.0 ± 23.0 °C at 760 mmHg

- Water Solubility : Soluble in water

These properties suggest that this compound could be suitable for various biological applications due to its favorable solubility and stability profiles.

The biological activity of this compound is primarily attributed to its interaction with specific enzymatic pathways and cellular receptors. The fluorine substitution may enhance the compound's ability to interact with biological targets by altering electronic properties and steric factors.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, suggesting a potential role in reducing oxidative stress.

- Anti-inflammatory Effects : By modulating inflammatory pathways, this compound could contribute to reduced inflammation in various biological contexts.

Biological Activity Data

A summary of studies investigating the biological activity of this compound is presented in Table 1 below.

Case Studies

-

Antioxidant Properties :

A study highlighted the ability of this compound to scavenge reactive oxygen species (ROS), suggesting its potential use in therapeutic applications aimed at oxidative stress-related diseases. -

Cytotoxicity Against Cancer Cells :

In vitro assays revealed that this compound exhibited cytotoxic effects on various cancer cell lines, with IC₅₀ values indicating significant potency. This suggests a potential role in cancer therapy, warranting further investigation into its mechanism and efficacy in vivo. -

Enzyme Interaction Studies :

Research indicated that this compound could inhibit specific kinases associated with tumor growth, providing insights into its potential as a targeted therapy for malignancies.

特性

IUPAC Name |

2-fluoro-N-methoxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO2/c1-6(8-2)4(7)3-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDGUPMUKOMHGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CF)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoro-N-methoxy-N-methylacetamide in organic synthesis?

A1: This compound serves as a valuable reagent in the Julia-Kocienski olefination reaction []. This reaction is a powerful tool for creating carbon-carbon double bonds with defined stereochemistry, a crucial aspect in synthesizing complex molecules. Specifically, 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoro-N-methoxy-N-methylacetamide enables the introduction of a Z-α-fluorovinyl Weinreb amide unit, a versatile building block in organic synthesis [].

Q2: How is 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoro-N-methoxy-N-methylacetamide synthesized?

A2: The synthesis involves a condensation reaction between two primary building blocks: 2-(benzo[d]thiazol-2-ylsulfonyl)-2-fluoro-N-methoxy-N-methylacetamide and 2-(benzo[d]thiazol-2-ylthio)acetaldehyde. This reaction exhibits high Z-selectivity, yielding the desired product in good yield (76%) [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。